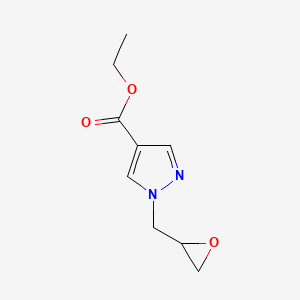![molecular formula C23H15FN4O3 B2543661 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1206994-95-7](/img/structure/B2543661.png)
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one" is a derivative of phthalazinone, which is a heterocyclic compound that has been extensively studied for its potential pharmacological properties. The compound features a 1,2,4-oxadiazole moiety and a 4-fluorophenyl group, which are common structural features in molecules with significant biological activity .
Synthesis Analysis
The synthesis of related phthalazinone derivatives often involves multistep reactions starting from phthalic anhydride or similar precursors. For instance, a series of 2-substituted phthalazin-1(2H)-one derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride . Similarly, 1,3,4-oxadiazole derivatives have been synthesized through multistep reactions, indicating the complexity and the need for careful control of reaction conditions .
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction studies are also employed to determine the precise molecular geometry and crystal packing . These studies are crucial for understanding the molecular conformation and potential reactive sites, which are important for biological activity.
Chemical Reactions Analysis
Phthalazinone and its derivatives, including those with 1,2,4-oxadiazole rings, participate in various chemical reactions. These reactions are typically used to introduce different substituents that can modulate the biological activity of the compounds. For example, the synthesis of 1,3,4-oxadiazole derivatives can involve the reaction of an oxadiazole-2-thiol with a suitable electrophile to introduce additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. The introduction of a 4-fluorophenyl group and a 1,2,4-oxadiazole ring can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The in silico ADME properties analysis of these compounds provides insights into their potential as oral drug candidates .
Case Studies
Several studies have reported the biological activities of phthalazinone derivatives. For instance, some compounds have shown antimicrobial activity against various bacteria and fungi strains . Others have been evaluated for their anti-inflammatory, analgesic , anticonvulsant , and anticancer activities . These studies often involve in vivo or in vitro assays to determine the efficacy and safety of the compounds. The compound 5f, for example, exhibited excellent anticancer activity against certain cancer cell lines . Additionally, compound 3 showed remarkable anti-tuberculosis activity and superior antimicrobial activity .
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties :
- Jin, C., & Zhu, X. (2018) studied the synthesis of sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties. These polymers demonstrated excellent film-forming properties and potential for use in various applications due to their significant thermal and chemical stability (Jin & Zhu, 2018).
Antimicrobial Activity :
- El-Hashash, M. et al. (2012) synthesized 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and other phthalazine derivatives for studying their antimicrobial activity (El-Hashash et al., 2012).
Corrosion Inhibition :
- Bouklah, M. et al. (2006) explored the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating its high efficiency in this role (Bouklah et al., 2006).
Optical Nonlinearity Applications :
- Chandrakantha, B. et al. (2011) investigated a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl for their optical nonlinearity, finding potential applications in optoelectronics (Chandrakantha et al., 2011).
Antibacterial and Antifungal Agents :
- Rai, N. P. et al. (2009) synthesized novel oxadiazole derivatives and evaluated them for antibacterial activity, finding significant effectiveness against various bacterial strains (Rai et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Some oxadiazole derivatives have been found to have low toxicity, but this can vary widely . The specific safety and hazards of “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one” are not available in the literature I have access to.
Direcciones Futuras
Oxadiazole derivatives are a promising class of compounds for the development of new therapeutic agents, due to their broad spectrum of biological activities . Future research could focus on synthesizing new oxadiazole derivatives, studying their biological activities, and optimizing their properties for specific applications .
Propiedades
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWCWCRRBZWGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

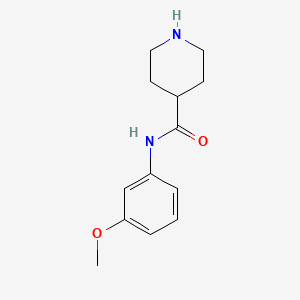


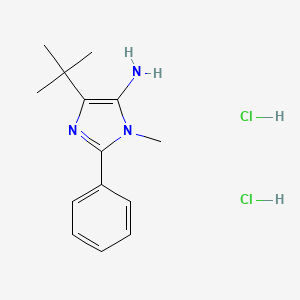
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)
![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)


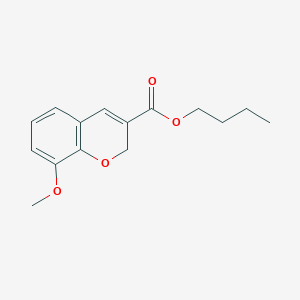
![1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2543592.png)
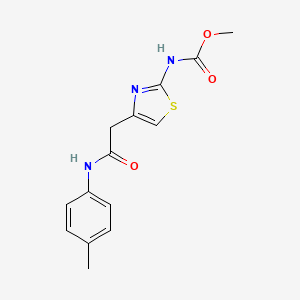
![1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543598.png)

